molecular formula C18H26N4O5S B2941801 N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1428375-14-7

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2941801
CAS No.: 1428375-14-7
M. Wt: 410.49
InChI Key: VTFUGLBZVYVDIC-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of oxolane, pyridine, and piperidine moieties

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane and piperidine intermediates, followed by their coupling with the pyridine sulfonyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide
  • **N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide analogs
  • **Piperidine derivatives with similar functional groups

Uniqueness

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of oxolane, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c23-17(18(24)21-12-15-3-2-10-27-15)20-11-14-5-8-22(9-6-14)28(25,26)16-4-1-7-19-13-16/h1,4,7,13-15H,2-3,5-6,8-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFUGLBZVYVDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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